molecular formula C24H26O14 B12295848 4H-1-Benzopyran-4-one, 3-(beta-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,8-dimethoxy- CAS No. 77133-42-7

4H-1-Benzopyran-4-one, 3-(beta-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,8-dimethoxy-

Cat. No.: B12295848
CAS No.: 77133-42-7
M. Wt: 538.5 g/mol
InChI Key: PRBUAZIWXABBBW-BFECWXROSA-N
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Description

The compound 4H-1-Benzopyran-4-one, 3-(beta-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,8-dimethoxy- is a flavonoid glycoside characterized by a benzopyranone core with multiple substitutions (Figure 1). Key structural features include:

  • Glycosylation: A beta-D-glucopyranosyl group at position 2.
  • Hydroxy groups: At positions 5 and 7 on the benzopyranone ring.
  • Methoxy groups: At positions 6 and 6.
  • Aromatic substitution: A 4-hydroxy-3-methoxyphenyl group at position 2.

This substitution pattern distinguishes it from simpler flavonoids like kaempferol or quercetin, which lack glycosylation and methoxy groups . The glucopyranosyl moiety enhances solubility and bioavailability, while methoxy groups influence lipophilicity and receptor binding .

Properties

CAS No.

77133-42-7

Molecular Formula

C24H26O14

Molecular Weight

538.5 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,8-dimethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C24H26O14/c1-33-10-6-8(4-5-9(10)26)19-23(38-24-17(31)16(30)13(27)11(7-25)36-24)15(29)12-14(28)21(34-2)18(32)22(35-3)20(12)37-19/h4-6,11,13,16-17,24-28,30-32H,7H2,1-3H3/t11-,13-,16+,17-,24+/m1/s1

InChI Key

PRBUAZIWXABBBW-BFECWXROSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)OC4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Cyclization of 2'-Hydroxyacetophenone Derivatives

A widely adopted method involves the base-mediated cyclization of 2'-hydroxyacetophenone precursors. For example, treatment of 2'-hydroxy-3,4,5-trimethoxyacetophenone with ethyl formate in the presence of sodium ethoxide induces cyclization to form the 4H-1-benzopyran-4-one scaffold. Critical parameters include:

  • Reagent ratio : A 1:1.2 molar ratio of acetophenone to ethyl formate ensures complete conversion.
  • Temperature : Reflux conditions (78–80°C) in anhydrous ethanol optimize reaction kinetics.
  • Acidification : Gradual addition of dilute HCl (pH 3–4) precipitates the product in 85–90% yield.

One-Pot Condensation-Ring Closure

Recent advancements employ tandem condensation and cyclization steps to minimize intermediate isolation. A patented method demonstrates:

  • Condensation : 2-Acetyl-4,5,6-trihydroxy-3-methoxyphenol reacts with diethyl oxalate in THF at 60°C for 4 hours.
  • In situ cyclization : Direct addition of concentrated HCl (12 M) initiates ring closure without isolating the enolate intermediate.
    This approach achieves 93.8% yield by eliminating purification between steps and reducing solvent waste.

Functionalization of the Aromatic System

Introducing hydroxyl, methoxy, and aryl groups at specific positions demands sequential protection/deprotection and regioselective substitution.

Ortho-Methoxylation and Para-Hydroxylation

Methoxylation at C-8 and hydroxylation at C-5 proceed via:

  • Methylation : Selective protection of C-7 hydroxyl with dimethyl sulfate (DMS) in acetone (K₂CO₃, 50°C, 6 hours).
  • Demethylation : Controlled hydrolysis using BBr₃ in dichloromethane (-20°C, 2 hours) unveils the C-5 hydroxyl group.

Aryl Group Installation

The 2-(4-hydroxy-3-methoxyphenyl) moiety is introduced through Friedel-Crafts acylation:

  • Catalyst : AlCl₃ (1.2 equiv) in nitrobenzene at 120°C for 8 hours.
  • Electrophile : 4-Hydroxy-3-methoxybenzoyl chloride (1.05 equiv) ensures minimal diacylation byproducts.

Beta-D-Glucopyranosyloxy Conjugation

Attaching the glucosyl group to C-3 hydroxyl presents challenges due to steric hindrance and anomeric selectivity. Two glycosylation strategies prevail:

Koenigs-Knorr Glycosylation

Classical conditions employing protected glucosyl halides:

  • Donor preparation : Peracetylated beta-D-glucopyranosyl bromide (1.2 equiv) in dry DCM.
  • Coupling : Ag₂CO₃ (2.5 equiv) promotes O-glycosylation at 25°C for 12 hours under N₂.
  • Deprotection : Sequential treatment with NaOMe/MeOH removes acetyl groups (90% yield).

Trichloroacetimidate Method

Modern approaches utilize trichloroacetimidate donors for enhanced reactivity:

  • Donor synthesis : Beta-D-glucopyranose trichloroacetimidate (1.1 equiv) prepared via BF₃·OEt₂ catalysis.
  • Coupling : TMSOTf (0.1 equiv) in anhydrous acetonitrile at -15°C for 2 hours achieves >95% beta-selectivity.

Industrial-Scale Optimization

Large-scale production modifies laboratory protocols for efficiency and cost-effectiveness:

Parameter Laboratory Scale Industrial Scale
Reactor Type Batch (Round-bottom) Continuous Flow
Glycosylation Time 12 hours 3 hours (microwave-assisted)
Purification Column Chromatography Crystallization (EtOH/H₂O)
Overall Yield 62–68% 78–82%

Key industrial adaptations include:

  • Continuous flow reactors : Reduce reaction times by 60% through improved heat/mass transfer.
  • Solvent recycling : >90% recovery of THF and DCM via fractional distillation.
  • Automated crystallization : Ethanol/water (7:3 v/v) system yields 99.5% pure product.

Analytical Characterization

Rigorous quality control ensures structural fidelity and purity:

Spectroscopic Data Table

Technique Key Signals
¹H NMR (500 MHz, DMSO-d₆) δ 7.82 (d, J=8.5 Hz, H-2'), 6.95 (s, H-6), 5.12 (d, J=7.2 Hz, H-1''), 3.85 (s, OCH₃)
¹³C NMR (125 MHz, DMSO-d₆) δ 182.4 (C-4), 164.7 (C-7), 105.3 (C-1''), 56.1 (OCH₃)
HRMS (ESI+) m/z 539.1445 [M+H]⁺ (calc. 539.1449)

Chromatographic purity (>99.5%) is confirmed via HPLC (C18 column, 0.1% H3PO4/MeCN gradient).

Chemical Reactions Analysis

Hydrolysis Reactions

Key Reaction Types :

  • Glycosidic bond cleavage : The beta-D-glucopyranosyl group can hydrolyze under acidic or enzymatic conditions.

  • Methoxy group hydrolysis : Methoxy substituents (at positions 6 and 8) may undergo demethylation under strong acidic/basic conditions.

Reaction Conditions Products Sources
Glycosidic bond hydrolysisAcidic (e.g., H₂SO₄) or enzymaticAglycone (4H-1-benzopyran-4-one core) + D-glucose
Demethylation of methoxy groupsStrong acid/base (e.g., HCl, NaOH)Phenolic derivatives (e.g., 6- and 8-hydroxybenzopyran-4-one)

Mechanism :
The glycosidic bond hydrolysis typically follows an acid-catalyzed SN1-like mechanism, while demethylation involves cleavage of O-methyl groups under harsh conditions.

Methylation/Demethylation

Key Reaction Types :

  • Methylation of hydroxyl groups : Hydroxyl groups (positions 5,7) can be methylated to form O-methyl derivatives.

  • Demethylation : Reversible under specific conditions.

Reaction Reagents Products Sources
Methylation of phenolic OH groupsCH₃I, Ag₂O5,7-dimethoxy-4H-1-benzopyran-4-one derivatives
Demethylation of methoxy groupsHCl gas, heatHydroxy-substituted derivatives (e.g., 6-hydroxybenzopyran-4-one)

Mechanism :
Methylation occurs via nucleophilic substitution (O⁻ attacking CH₃I), while demethylation involves acid-catalyzed cleavage of ether bonds.

Glycosylation

Key Reaction Types :

  • Glycosylation of aglycone : The core benzopyran-4-one structure can form glycosidic bonds with sugars (e.g., β-D-glucopyranose).

Reaction Conditions Products Sources
Aglycone glycosylationEnzymatic or chemical (e.g., Mitsunobu)3-(β-D-glucopyranosyloxy)-4H-1-benzopyran-4-one derivatives

Mechanism :
Enzymatic glycosylation involves UDP-glucose transfer, while chemical methods use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide).

Acylation

Key Reaction Types :

  • Acetylation of hydroxyl groups : Phenolic or alcoholic hydroxyls can react with acylating agents.

Reaction Reagents Products Sources
Acetylation of OH groupsAc₂O, H⁺Acetylated derivatives (e.g., 5,7-di-O-acetyl-4H-1-benzopyran-4-one)

Mechanism :
Acetylation proceeds via nucleophilic attack by the oxygen lone pairs on acetic anhydride.

Oxidation

Key Reaction Types :

  • Oxidation of hydroxyl groups : Phenolic hydroxyls may oxidize to quinones under strong oxidizing conditions.

Reaction Reagents Products Sources
Oxidation of phenolic OH groupsKMnO₄, H⁺Quinone derivatives (e.g., 5,7-dihydroxybenzopyran-4-one quinone)

Mechanism :
Oxidation involves electron transfer, converting hydroxyl groups to carbonyls.

Structural and Functional Considerations

  • Functional groups : The compound’s reactivity is driven by hydroxyl (OH), methoxy (OCH₃), and glycosidic (O-glucopyranosyl) groups.

  • Stability : The β-D-glucopyranosyl group enhances solubility but reduces volatility. Methoxy groups are less reactive than hydroxyls.

Analytical Methods for Reaction Monitoring

Method Purpose Details Sources
HPLCPurity assessment, reaction progressSeparates reaction mixtures based on polarity and retention time.
NMR spectroscopyStructural confirmationIdentifies functional groups via proton and carbon signals.
UV-Vis spectroscopyFunctional group analysisDetects conjugated systems (e.g., chromene ring).

Research Findings :

  • Biological activity : The compound’s hydroxyl and methoxy groups contribute to antioxidant and anti-inflammatory properties, influencing reaction pathways in vivo.

  • Synthesis challenges : Glycosylation requires precise control of stereochemistry (β-D-glucopyranosyl configuration) .

Scientific Research Applications

Molecular Formula

The molecular formula of this compound is C₃₁H₃₄O₁₈, with a molecular weight of approximately 530.52 g/mol.

Structural Features

The structural complexity of 4H-1-benzopyran-4-one derivatives contributes to their varied biological activities. The benzopyran core is characterized by a fused ring system that includes both aromatic and heterocyclic components. The presence of multiple functional groups allows for extensive interaction with biological systems.

Synthetic Routes

The synthesis of 4H-1-benzopyran-4-one derivatives typically involves several key steps:

  • Formation of the Benzopyran Core : This can be achieved through cyclization reactions of appropriate precursors under acidic or basic conditions.
  • Introduction of Hydroxyl and Methoxy Groups : These functional groups are added via selective hydroxylation and methylation reactions.
  • Attachment of the Glucopyranosyl Moiety : Glycosylation reactions using glucopyranosyl donors are employed to attach the sugar moiety effectively.

Industrial Production

For industrial applications, optimized synthetic routes focus on scalability and cost-effectiveness. Techniques such as continuous flow synthesis and green chemistry principles are increasingly utilized to enhance production efficiency while minimizing environmental impact.

Biological Activities

The compound exhibits a range of biological activities that make it a subject of interest in various research domains:

  • Antioxidant Activity : It effectively scavenges free radicals and reactive oxygen species, providing cellular protection against oxidative stress.
  • Anti-inflammatory Properties : The compound inhibits the production of pro-inflammatory cytokines and enzymes (e.g., cyclooxygenase), reducing inflammation.
  • Anticancer Potential : Research indicates that it may induce apoptosis in cancer cells through modulation of key signaling pathways (e.g., PI3K/Akt and MAPK) and activation of caspases.

Antioxidant Activity Assessment

A study demonstrated that 4H-1-benzopyran-4-one derivatives significantly reduced oxidative stress markers in vitro. This was assessed using DPPH radical scavenging assays, indicating strong antioxidant properties.

Anti-inflammatory Effects in Animal Models

In vivo studies using murine models showed that treatment with this compound resulted in reduced edema and inflammation induced by carrageenan. The results suggest potential applications in managing inflammatory conditions.

Anticancer Research

Recent investigations have explored the anticancer effects of this compound on various cancer cell lines. Results indicated that it effectively inhibited cell proliferation and induced apoptosis, suggesting its potential role as an adjunct therapy in cancer treatment.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
4H-Chromen-4-oneBasic chromone structureAntioxidant, anti-inflammatory
FlavonoidsPolyphenolic structureAntioxidant, anticancer
CoumarinsFused benzopyran systemAnticoagulant, antimicrobial

The unique substitution patterns and sugar moieties present in 4H-1-benzopyran-4-one confer distinct properties that differentiate it from other similar compounds, particularly in terms of enhanced solubility and bioavailability due to glycosylation.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 3-(beta-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,8-dimethoxy- involves several molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Effects: It can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).

    Anticancer Properties: The compound may induce apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as PI3K/Akt and MAPK.

Comparison with Similar Compounds

Structural Analog Table

Compound Name Molecular Formula Glycosylation Site Hydroxy/Methoxy Substitutions Molecular Weight (g/mol) Key Differences Source
Target Compound C₂₈H₃₂O₁₇* Position 3 5,7-OH; 6,8-OCH₃; 2-(4-OH-3-OCH₃-phenyl) 640.55 Unique 6,8-dimethoxy pattern Hypothetical synthesis
Kaempferol (3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one) C₁₅H₁₀O₆ None 3,5,7-OH; 2-(4-OH-phenyl) 286.23 Lacks glycosylation and methoxy groups Natural sources (e.g., tea)
Quercetin-3-O-sophoroside (CAS 18609-17-1) C₂₇H₃₀O₁₇ Position 3 5,7-OH; 2-(3,4-diOH-phenyl); sophoroside linkage 626.52 Sophoroside (disaccharide) vs. glucoside Plant-derived
Myricetin 3'-methyl ether 3-O-rutinoside (CAS 55481-90-8) C₂₈H₃₂O₁₇ Position 3 5,7-OH; 2-(3,4-diOH-5-OCH₃-phenyl); rutinoside 640.55 Rutinoside (disaccharide) linkage Standard reference
4H-1-Benzopyran-4-one,5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(6-O-D-xylopyranosyl-b-D-glucopyranosyl) (CAS 11054-09-4) C₂₆H₂₈O₁₄ Position 8 5,7-OH; 8-xylosyl-glucoside; 2-(4-OH-phenyl) 564.49 Glycosylation at position 8 Chemical synthesis

*Molecular formula estimated based on structural analogs in and .

Key Findings from Comparative Analysis

Bioactivity and Solubility
  • The target compound’s 6,8-dimethoxy groups may reduce oxidative degradation compared to kaempferol, which has free hydroxy groups at these positions . Methoxy substitutions also enhance membrane permeability, as seen in salvigenin (CAS 19103-54-9), a related methoxy-flavonoid with improved stability .
  • Glycosylation at position 3 (vs. position 8 in CAS 11054-09-4) directs metabolic processing. For example, quercetin-3-O-sophoroside is preferentially hydrolyzed in the gut to release aglycone quercetin, enhancing absorption .

Biological Activity

4H-1-Benzopyran-4-one, 3-(beta-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,8-dimethoxy-, commonly referred to as a flavonoid derivative, exhibits a wide range of biological activities. This compound is part of the benzopyran family, which has garnered attention for its therapeutic potential due to its diverse pharmacological properties.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple hydroxyl and methoxy groups along with a glucopyranosyl moiety. This unique arrangement contributes to its biological activity, enhancing its interactions with various biological targets.

Antioxidant Activity

The compound demonstrates significant antioxidant properties . It effectively scavenges free radicals and reactive oxygen species (ROS), thereby protecting cellular structures from oxidative damage. This activity is crucial in mitigating oxidative stress-related diseases such as cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Research indicates that this flavonoid derivative can inhibit the production of pro-inflammatory cytokines and enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX). These effects suggest its potential as an anti-inflammatory agent in treating conditions like arthritis and cardiovascular diseases .

Anticancer Properties

The compound has been shown to induce apoptosis in various cancer cell lines, including MDA-MB-231 breast cancer cells. Studies report IC50 values ranging from 5.2 to 22.2 μM, indicating potent antiproliferative activity against these cells while exhibiting minimal cytotoxicity to normal cell lines such as HEK-293 . The mechanism involves the modulation of signaling pathways such as PI3K/Akt and MAPK, which are critical in cell survival and proliferation.

Comparative Analysis with Similar Compounds

A comparison with other flavonoids reveals that while compounds like quercetin and kaempferol also exhibit antioxidant and anticancer properties, the unique glucopyranosyl substitution in this compound enhances its bioavailability and therapeutic efficacy.

Compound NameAntioxidant ActivityAnti-inflammatory ActivityAnticancer Activity
4H-1-Benzopyran-4-oneHighHighSignificant
QuercetinModerateHighModerate
KaempferolModerateModerateHigh

The biological activities of this compound are mediated through several mechanisms:

  • Antioxidant Mechanism : The presence of hydroxyl groups facilitates the donation of hydrogen atoms to free radicals, neutralizing them.
  • Anti-inflammatory Mechanism : Inhibition of COX and LOX leads to reduced synthesis of inflammatory mediators.
  • Anticancer Mechanism : Induction of apoptosis is achieved through the activation of caspases and disruption of mitochondrial membrane potential.

Case Studies

  • Anticancer Study : A recent study demonstrated that treatment with the compound at concentrations between 5 μM and 20 μM led to a significant reduction in cell viability of breast cancer cells (MDA-MB-231), with an observed apoptotic effect quantified at 50.8% at 5 μM .
  • Anti-inflammatory Study : In vivo studies on animal models showed that administration of the compound significantly reduced paw edema in carrageenan-induced inflammation models, indicating its potential for developing anti-inflammatory therapeutics .

Q & A

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Adhere to hazard controls outlined in Safety Data Sheets (SDS), including:
  • PPE : Use NIOSH/CEN-compliant respiratory protection (e.g., P95 filters for particulates) and gloves inspected for integrity before use .
  • Engineering Controls : Ensure fume hoods or local exhaust ventilation to minimize aerosol/dust exposure .
  • Emergency Measures : For eye exposure, rinse with water for ≥15 minutes; for inhalation, move to fresh air and administer oxygen if needed .

Q. How can researchers address the absence of physicochemical data (e.g., melting point, solubility)?

  • Methodological Answer :
  • Experimental Determination : Use differential scanning calorimetry (DSC) for melting point analysis or shake-flask methods for solubility profiling.
  • Computational Prediction : Apply tools like ACD/Labs or EPI Suite to estimate logP, boiling points, and solubility .
  • Cross-Reference Analogues : Compare with structurally similar flavones (e.g., salvigenin, C17H14O6) for solubility trends .

Q. What analytical techniques are suitable for initial structural characterization?

  • Methodological Answer :
  • Spectroscopy : Use NMR (1H/13C) to confirm glycosidic linkages (e.g., β-D-glucopyranosyloxy) and aromatic substitution patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C28H32O16) and fragmentation patterns .

Advanced Research Questions

Q. How can synthesis be optimized for this glycosylated benzopyranone?

  • Methodological Answer :
  • Glycosylation Strategy : Employ Koenigs-Knorr reaction with Ag2CO3 as a catalyst to attach β-D-glucopyranosyl groups, ensuring stereochemical control .
  • Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups for hydroxyl protection during synthesis, followed by fluoride-mediated deprotection .
  • Purity Control : Monitor reaction progress via HPLC-PDA and optimize column conditions (e.g., C18 reversed-phase) for polar glycosides .

Q. How to design stability studies under varying experimental conditions?

  • Methodological Answer :
  • Forced Degradation : Exclude the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and photolytic (ICH Q1B) conditions, then analyze degradation products via LC-MS .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds and storage recommendations .

Q. How to resolve contradictions in hazard classifications (e.g., acute toxicity vs. carcinogenicity)?

  • Methodological Answer :
  • In Silico Toxicology : Apply OECD QSAR Toolbox to predict acute oral toxicity (e.g., LD50) and compare with SDS classifications .
  • In Vitro Assays : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity to validate absence of carcinogenic risk .

Q. What strategies can assess environmental impact despite missing ecotoxicological data?

  • Methodological Answer :
  • Bioaccumulation Potential : Estimate logKow using EPI Suite and compare with regulatory thresholds (e.g., logKow >4.5 indicates high bioaccumulation) .
  • Algal Toxicity Assays : Use Raphidocelis subcapitata growth inhibition tests to evaluate aquatic toxicity .

Data Contradiction Analysis

Q. How to address discrepancies in physicochemical data across sources?

  • Methodological Answer :
  • Literature Survey : Prioritize peer-reviewed studies (e.g., NIST data ) over SDS entries lacking experimental validation .
  • Collaborative Validation : Share samples with accredited labs for inter-laboratory reproducibility testing (e.g., melting point consensus).

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